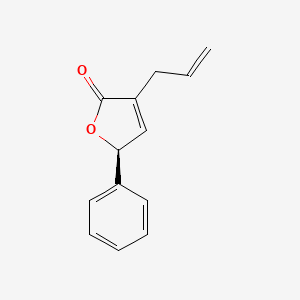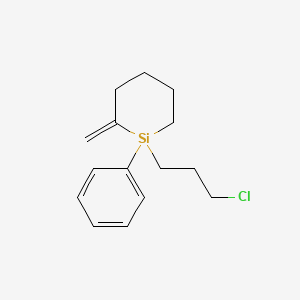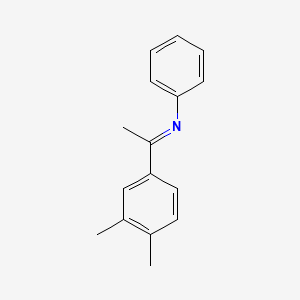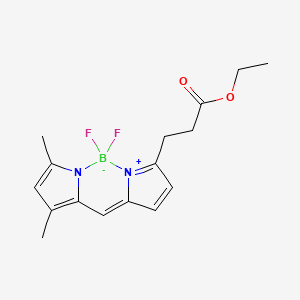
3-Bodipy-propanoic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bodipy-propanoic Acid Ethyl Ester is a significant biomedical compound extensively used in fluorescent staining and cellular imaging. This compound facilitates meticulous studies in various fields, including cell metabolism monitoring, lipid oxidation scrutiny, and mitochondrial function evaluation. Its utility extends to drug metabolism visualization, cancer cell research, and neurodegenerative disease investigations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bodipy-propanoic Acid Ethyl Ester typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses boronic acids or esters as reagents, which are prepared through the electrophilic trapping of an organometallic reagent with a boric ester .
Industrial Production Methods: Industrial production of this compound involves large-scale Suzuki–Miyaura coupling reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the boronic acid or ester intermediates and to facilitate efficient transmetalation and oxidative addition steps .
化学反応の分析
Types of Reactions: 3-Bodipy-propanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the BODIPY core.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
3-Bodipy-propanoic Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions and processes.
Biology: Facilitates cellular imaging and monitoring of biological processes such as cell metabolism and lipid oxidation.
Medicine: Plays a crucial role in drug metabolism visualization, cancer cell research, and neurodegenerative disease studies.
Industry: Employed in the development of fluorescent dyes and probes for various industrial applications.
作用機序
The mechanism of action of 3-Bodipy-propanoic Acid Ethyl Ester involves its ability to fluoresce under specific conditions. The compound’s BODIPY core absorbs light and emits fluorescence, which can be detected and measured. This property makes it an excellent tool for imaging and visualization in biological and chemical systems . The molecular targets and pathways involved include interactions with cellular components such as lipids and proteins, which facilitate the monitoring of various biological processes .
類似化合物との比較
BODIPY FL: Another BODIPY derivative used for similar applications but with different photophysical properties.
Ethyl Propionate: A simpler ester used in various chemical reactions but lacks the fluorescent properties of 3-Bodipy-propanoic Acid Ethyl Ester.
Uniqueness: this compound is unique due to its strong fluorescence, photostability, and versatility in various applications. Unlike simpler esters, it provides valuable insights into biological and chemical processes through its fluorescent properties .
特性
IUPAC Name |
ethyl 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BF2N2O2/c1-4-23-16(22)8-7-13-5-6-14-10-15-11(2)9-12(3)20(15)17(18,19)21(13)14/h5-6,9-10H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGDIEANOMZZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)OCC)C)C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine](/img/structure/B12635945.png)
![5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12635957.png)
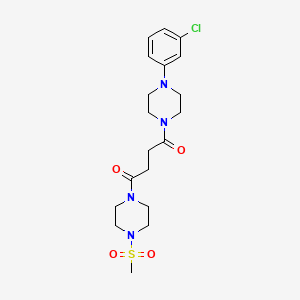

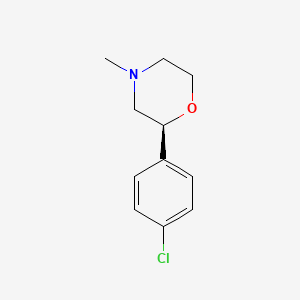
![4-[(4-fluorophenyl)carbonyl]-2-(2-methyl-4-nitrophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12635974.png)
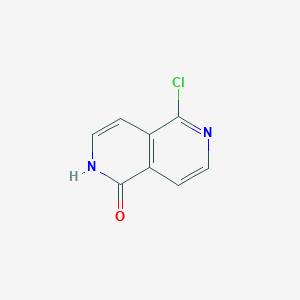
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12635982.png)
![2-[(2-Methyloxiran-2-yl)methoxy]oxane](/img/structure/B12635986.png)
![1-Pyrrolidinecarboxamide, N-[6-[2-fluoro-4-[[3-oxo-3-(phenylamino)-1-(trifluoromethyl)propyl]amino]phenoxy]-4-pyrimidinyl]-](/img/structure/B12635992.png)

